molecular formula C8H13N3O2S B13104259 Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate CAS No. 737717-44-1

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate

Katalognummer: B13104259
CAS-Nummer: 737717-44-1
Molekulargewicht: 215.28 g/mol
InChI-Schlüssel: AZFJIYSWGAQSIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The imino group and the thiadiazole ring are key functional groups that contribute to its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(5-methyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
  • Ethyl 2-(5-phenyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
  • Ethyl 2-(5-chloro-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate

Uniqueness

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring can affect its interaction with biological targets and its overall stability.

Eigenschaften

CAS-Nummer

737717-44-1

Molekularformel

C8H13N3O2S

Molekulargewicht

215.28 g/mol

IUPAC-Name

ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C8H13N3O2S/c1-3-6-10-11(8(9)14-6)5-7(12)13-4-2/h9H,3-5H2,1-2H3

InChI-Schlüssel

AZFJIYSWGAQSIB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=N)S1)CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.